molecular formula C22H34Cl2SiZr 10* B1178496 tachyplesin III CAS No. 129557-13-7

tachyplesin III

Cat. No.: B1178496
CAS No.: 129557-13-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tachyplesin III is a cationic β-hairpin antimicrobial peptide (AMP) originally isolated from horseshoe crabs. It is characterized by a stable, disulfide-braced structure (with bonds between Cys3-Cys16 and Cys7-Cys12) and a C-terminal amidation . This peptide demonstrates potent, broad-spectrum activity against a range of pathogens, showing particular efficacy against Gram-negative bacteria . Its research value is significant in the field of multidrug-resistant (MDR) bacterial infections. Studies highlight its potential therapeutic role against critical co-infections, such as those involving MDR P. aeruginosa and A. baumannii , where it has been shown to reduce bacterial burden and mitigate lung injury in animal models . The mechanism of action of this compound is multifaceted. It can directly interact with and disrupt bacterial lipid membranes, leading to membrane instability and cell death . Furthermore, it can translocate across membranes and act on intracellular targets; one identified mechanism involves the binding and inhibition of the essential enzyme FabG (3-ketoacyl carrier protein reductase), which disrupts unsaturated fatty acid biosynthesis and contributes to membrane fluidity defects . Beyond direct killing, this compound also exhibits immunomodulatory functions, such as enhancing the phagocytic activity of macrophages, which aids in the clearance of infections . In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activities against various cell lines, including melanoma, making it a compound of interest in oncology research . The peptide is provided as a lyophilized powder and should be stored at or below -20 °C. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

129557-13-7

Molecular Formula

C22H34Cl2SiZr 10*

Synonyms

tachyplesin III

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antimicrobial Activity (MIC, µg/mL) of Tachyplesin Peptides

Strain Tachyplesin I Tachyplesin II This compound cTI–III (Cyclic)
E. coli ATCC 25922 2 4 4 8–16
S. aureus ATCC 6538 16 16 16 16

Comparison with Polyphemusins

Polyphemusins I and II, isolated from American horseshoe crabs (Limulus polyphemus), share structural similarities with this compound but have an additional arginine residue at the NH2-terminal, extending their length to 18 amino acids . Both classes of peptides exhibit cross-resistance in certain bacterial strains. For instance, P. aeruginosa resistant to Tachyplesin I also shows resistance to this compound and Polyphemusin I, likely due to shared cationic and amphipathic properties . However, Polyphemusins are less potent against Gram-negative bacteria, with MICs 2–4× higher than this compound against E. coli .

Comparison with LL-37 (Human Cathelicidin)

LL-37, a 37-amino acid human AMP, shares membrane-disruptive activity with this compound but differs in mechanism. While LL-37 primarily enhances neutrophil survival and reduces apoptosis, this compound directly inhibits bacterial enzymes like FabG . In murine sepsis models, this compound combined with imipenem reduced bacteremia to 1.1×10¹ CFU/mL, outperforming LL-37 (1.5×10² CFU/mL) .

Table 2: Synergy with Imipenem in Murine Sepsis Models

AMP Bacteremia (CFU/mL) Endotoxin Reduction (EU/mL) TNF-α Reduction (ng/mL)
This compound 1.1×10¹ ≤0.015 0.22
LL-37 1.5×10² ≤0.015 0.45

Comparison with Non-Peptide Analogues

A non-peptide analogue mimicking this compound’s β-sheet structure was developed by Tufts University. While it retains antibiofilm activity, its MICs against P. aeruginosa are 8–16× higher than this compound (1–2 µg/mL vs. 0.125–0.25 µg/mL) . This highlights the critical role of peptide-specific interactions in antimicrobial efficacy.

Cytotoxicity and Selectivity

This compound exhibits moderate cytotoxicity at high concentrations (e.g., 2% hemolysis at 100 µg/mL), comparable to Tachyplesin I but lower than Polyphemusin I (5% hemolysis at 50 µg/mL) . Its selectivity index (SI = HC50/MIC) against E. coli is 25, superior to LL-37 (SI = 10) .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Oxidation and Folding

Cyclization Techniques

Backbone-cyclized analogues of tachyplesin III (e.g., cTIII) are generated by forming an amide bond between the N-terminal amine and C-terminal carboxyl group. This is facilitated by cyclization reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of diisopropylethylamine (DIPEA). Cyclization enhances membrane interaction by reducing conformational flexibility, as evidenced by larger blue shifts in Trp fluorescence spectra during lipid bilayer insertion.

Recombinant Production Strategies

Fusion Protein Expression

To overcome yield limitations in chemical synthesis, this compound has been recombinantly produced in Escherichia coli as a fusion partner with thioredoxin. The gene encoding this compound is cloned into a pET-28a vector downstream of the thioredoxin sequence, followed by transformation into BL21(DE3) cells. High-cell-density fermentation in Terrific Broth (TB) medium, induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), yields inclusion bodies enriched with the fusion protein.

Inclusion Body Processing and Cleavage

Inclusion bodies are solubilized in 6 M guanidine-HCl, and the fusion protein is chemically cleaved using cyanogen bromide (CNBr) at methionine residues introduced between thioredoxin and this compound. Selective precipitation with TFA removes thioredoxin fragments, leaving the peptide in solution. This method achieves a final yield of 17 mg/L culture medium, a 2.6-fold improvement over traditional immobilized metal-ion affinity chromatography (IMAC) approaches.

Purification and Characterization

Reverse-Phase HPLC

Both synthetic and recombinant this compound are purified to >95% purity using RP-HPLC with a C18 column. A gradient of 0.05% TFA in water (solvent A) and 90% acetonitrile/0.05% TFA (solvent B) is employed, with cyclic analogues exhibiting longer retention times (e.g., cTIII: 22.1 min) than linear forms (TIII: 19.8 min) due to increased hydrophobicity.

Table 1: RP-HPLC Retention Times and Hydrophobicity Trends

PeptideRetention Time (min)Hydrophobicity Rank
This compound19.85
cthis compound22.13

Structural Confirmation via NMR

1D ¹H NMR spectra of purified this compound reveal dispersed amide proton signals (7.5–8.5 ppm), confirming a well-folded β-hairpin structure. Nuclear Overhauser effect (NOE) patterns further validate the presence of two antiparallel β-sheets stabilized by disulfide bonds.

Stability and Bioactivity Assessment

Serum Stability

This compound demonstrates remarkable stability in biological fluids. Incubation in mouse serum at 37°C for 6 hours results in no significant loss of activity, with minimal hemolysis (<2%) at concentrations ≤100 mg/L.

Table 2: Stability and Hemolytic Activity

ConditionHemolysis (%)MIC (mg/L)
0 hours (control)04
6 hours (serum)1.84

Comparative Analysis of Preparation Methods

Chemical synthesis offers precise control over cyclization and post-translational modifications but is cost-prohibitive for large-scale production. In contrast, recombinant methods achieve higher yields (17 mg/L vs. 6.5 mg/L for SPPS) but require additional steps for fusion partner removal .

Q & A

Q. What are the primary structural characteristics of Tachyplesin III, and how are they validated experimentally?

this compound is a β-hairpin antimicrobial peptide with disulfide bonds stabilizing its structure. Key validation methods include:

  • Circular Dichroism (CD) Spectroscopy : To confirm β-sheet conformation .
  • Ramachandran Plots : Used to assess stereochemical quality (e.g., 89.47% favored regions in Figure 2 of a 2024 study) .
  • MolProbity Analysis : Identifies structural outliers (e.g., Figure 3 highlighting unfavorable angles) .
  • PCR Cloning Verification : Ensures correct gene insertion into expression vectors (Figure 1) .

Q. What standard assays are used to evaluate this compound’s antimicrobial activity?

  • Broth Microdilution : Measures Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria (e.g., E. coli) and fungi .
  • Time-Kill Kinetics : Tracks bactericidal effects over time.
  • Hemolysis Assays : Assess mammalian cell toxicity using erythrocytes.
  • Membrane Permeability Tests : Fluorescent dyes (e.g., propidium iodide) quantify membrane disruption .

Q. How does this compound interact with bacterial membranes at the molecular level?

Mechanisms include:

  • Electrostatic Attraction : Binding to negatively charged lipid headgroups via cationic residues.
  • Pore Formation : Disruption of membrane integrity via the "carpet model" or "toroidal pore" mechanisms.
  • Lipid Specificity : Preferential interaction with lipopolysaccharides in Gram-negative bacteria.
    Methodological Tip: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across this compound studies?

Contradictions often arise from:

  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 for consistency).
  • Assay Conditions : Control pH, serum concentration, and incubation time.
  • Dose-Response Curves : Compare EC₅₀ values across studies.
    Recommendation: Perform meta-analyses of published data to identify confounding variables .

Q. What experimental designs are optimal for assessing this compound’s efficacy in in vivo models?

  • Animal Models : Use immunocompromised mice for infection studies.
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via HPLC-MS.
  • Synergy Testing : Combine with conventional antibiotics (e.g., ciprofloxacin) using checkerboard assays .
  • Ethical Controls : Follow guidelines for humane endpoints and sample size justification .

Q. How can researchers address discrepancies in reported antimicrobial spectra of this compound?

  • Standardized Strains : Use ATCC reference strains (e.g., Pseudomonas aeruginosa ATCC 27853).
  • Multivariate Analysis : Evaluate variables like inoculum size and growth phase.
  • Resistance Studies : Serial passage experiments to track adaptive mutations .

Q. What advanced techniques validate this compound’s structural stability under physiological conditions?

  • NMR Spectroscopy : Resolves 3D structure in lipid bilayers.
  • DSC (Differential Scanning Calorimetry) : Measures thermal stability in simulated body fluids.
  • Protease Resistance Assays : Incubate with trypsin/chymotrypsin to assess degradation .

Q. How should researchers design studies to explore this compound’s immunomodulatory effects?

  • Cytokine Profiling : Use multiplex ELISA to quantify IL-6, TNF-α, etc.
  • Flow Cytometry : Assess immune cell activation (e.g., dendritic cells).
  • Transcriptomics : RNA-seq to identify signaling pathways (e.g., NF-κB) .

Methodological Guidance for Data Interpretation

Q. How to statistically analyze dose-dependent antimicrobial activity?

  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation).
  • ANOVA with Post-Hoc Tests : Compare means across concentrations.
  • Bland-Altman Plots : Assess agreement between replicates .

Q. What strategies mitigate batch-to-batch variability in peptide synthesis?

  • HPLC Purification : Ensure >95% purity.
  • Mass Spectrometry Verification : Confirm molecular weight.
  • Bioactivity Normalization : Express results as % activity relative to a reference batch .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.